3-Amino-5,6-dimethyl-1,2,4-triazine

Catalog No.
S662804
CAS No.
17584-12-2
M.F
C5H8N4
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5,6-dimethyl-1,2,4-triazine

CAS Number

17584-12-2

Product Name

3-Amino-5,6-dimethyl-1,2,4-triazine

IUPAC Name

5,6-dimethyl-1,2,4-triazin-3-amine

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C5H8N4/c1-3-4(2)8-9-5(6)7-3/h1-2H3,(H2,6,7,9)

InChI Key

UIKGLXJNZXSPGV-UHFFFAOYSA-N

SMILES

CC1=C(N=NC(=N1)N)C

solubility

0.08 M

Canonical SMILES

CC1=C(N=NC(=N1)N)C

The exact mass of the compound 3-Amino-5,6-dimethyl-1,2,4-triazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.08 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55646. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-5,6-dimethyl-1,2,4-triazine is a substituted heterocyclic amine belonging to the aminotriazine class of compounds. It primarily functions as a specialized chemical intermediate and a structured ligand for coordination chemistry. Unlike simpler triazines, its specific dimethyl substitution pattern imparts distinct physical properties and reactivity, making it a critical precursor for targeted applications in medicinal chemistry and materials science where performance is directly linked to the ligand structure.

Research Fit

1
Coordination chemistry N-donor ligand for constructing polymeric Ag, Pd, and transition metal complexes
2
Heterocyclic synthesis Key intermediate for fused triazines and Schiff bases via divergent pathways
3
Tautomerism study Amino-imino equilibrium controlled by 5,6-dimethyl substitution pattern

Procuring an unsubstituted analog like 3-Amino-1,2,4-triazine (CAS 1120-99-6) as a cost-saving measure is inadvisable due to critical differences in physical and performance-defining properties. The 5,6-dimethyl groups on the target compound significantly increase its thermal stability, as evidenced by a melting point approximately 36-38 °C higher than the parent compound. This structural modification is also crucial for its function as a ligand; for example, the specific silver coordination polymer formed with 3-Amino-5,6-dimethyl-1,2,4-triazine demonstrates anticancer activity superior to the reference drug cisplatin, a performance benchmark directly attributable to the unique electronic and steric properties of the dimethylated ligand. Substituting this precursor would fundamentally alter the resulting complex and eliminate its demonstrated high-performance characteristics.

Substitution Risk

Substitution pattern 5,6-dimethyl groups alter electronic and steric environment; 1,3,5-triazine isomers or unsubstituted analogs may not support the same coordination geometry
Tautomerism dependence Amino-imino tautomerism is absent in des-methyl analogs, leading to different synthetic outcomes and derivative profiles
Complex architecture Methyl groups enable bridging ligand behavior and 1D polymeric chains; unsubstituted triazines typically form discrete mononuclear complexes

Demonstrates Superior Cytotoxicity in Anticancer Complexes Compared to Cisplatin

When used as a ligand to form the silver-based coordination polymer [Ag(3ADMT)(NO3)]n, the resulting complex exhibits significantly higher cytotoxicity against human breast carcinoma cells (MCF-7) than the widely used chemotherapy drug cisplatin. The IC50 value for the complex was 1.97 µg/mL, indicating greater potency than cisplatin, which had an IC50 of 7.12 µg/mL in the same assay. The complex was also more effective against lung carcinoma cells (A-549).

Evidence DimensionIn-vitro Cytotoxicity (IC50)
Target Compound Data1.97 ± 0.18 µg/mL (as [Ag(3ADMT)(NO3)]n complex)
Comparator Or BaselineCisplatin: 7.12 ± 0.92 µg/mL
Quantified Difference3.6x more potent than Cisplatin
ConditionsHuman breast carcinoma cell line (MCF-7)

This demonstrates the compound's critical role as a precursor for creating high-performance therapeutic agents that outperform established clinical benchmarks.

Ag Complex vs Cisplatin
Head-to-head
IC50 1.97–2.96 μg/mL (MCF-7, A-549)
Reported cell-model response context
Complex IC50 lower than free ligand, AgNO3, and cisplatin; supports cytotoxicity endpoint review

Enhanced Thermal Stability for Broader Processability vs. Unsubstituted Analog

3-Amino-5,6-dimethyl-1,2,4-triazine has a documented melting point of 210-212 °C. This is significantly higher than that of its parent compound, 3-Amino-1,2,4-triazine, which has a reported melting point of 174-177 °C. This higher thermal stability allows for a wider processing window and use in synthetic routes requiring elevated temperatures where the unsubstituted analog may decompose or sublime.

Evidence DimensionMelting Point (°C)
Target Compound Data210-212 °C
Comparator Or Baseline3-Amino-1,2,4-triazine: 174-177 °C
Quantified Difference33-38 °C higher melting point
ConditionsStandard atmospheric pressure (literature values)

The improved thermal stability is a key material property that enhances process robustness, enabling its use under conditions unsuitable for the less stable, generic parent compound.

Ag Complex vs Gentamycin
Head-to-head
MIC 6.1 µg/mL (P. vulgaris)
Supports antimicrobial screening context
Comparable range to gentamycin (4.8 µg/mL); strain-specific MIC review advised

Amenable to Modern, Solvent-Free Synthesis for Improved Manufacturability

Recent synthetic advancements demonstrate that 3-Amino-5,6-dimethyl-1,2,4-triazine can be produced via effective one-pot, solvent-free fusion methods. These ecologically friendly processes are characterized by simple reaction conditions and facile separation, contrasting with traditional multi-step, solvent-heavy synthetic routes. This modern synthetic accessibility is a key consideration for scale-up and sustainable procurement.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataAchievable via one-pot, solvent-free fusion synthesis
Comparator Or BaselineConventional multi-step, solvent-based syntheses
Quantified DifferenceNot directly quantified, but offers qualitative process advantages (reduced solvent waste, simplified work-up)
ConditionsFusion of biacetyl monohydrazide with cyanamide or methyl carbamimidothioate

The availability of green, efficient synthesis routes enhances the compound's viability for large-scale projects and aligns with modern manufacturing and sustainability goals.

Pd Complex DNA Binding
Head-to-head
Kb = 2.00 × 10³ M⁻¹
Groove/electrostatic binding mode context
61.5× lower than ethidium bromide intercalator; supports DNA interaction interpretation
Tautomerism-Dependent Synthesis
Cross-study
Method B (amino) vs Method C (imino)
Divergent synthetic pathway context
Distinct melting points and MS fragmentation; tautomerism requires methylation
1D Polymeric Chains
Cross-study
[Ag(3ADMT)(NO3)]n coordination polymer
Coordination architecture context
Bridging ligand with argentophilic interactions; unsubstituted analogs form mononuclear complexes
NCI-60 Panel Derivatives
Class-level
Broad-spectrum activity in multiple subpanels
Cell-panel response context
ADMT derivatives differ from PDK1-selective unsubstituted triazines; requires target validation

Precursor for High-Potency Metallo-Anticancer Agents

This compound is the specific choice for synthesizing novel coordination polymers for anticancer drug discovery, particularly where the goal is to exceed the potency of existing standards like cisplatin. Its demonstrated ability to form a silver complex with an IC50 value 3.6 times lower than cisplatin makes it a critical starting material for developing next-generation therapeutics against breast and lung cancers.

Intermediate for Syntheses Requiring High Thermal Processing Temperatures

In multi-step synthetic pathways that require reaction temperatures above 180 °C, this compound is the preferred building block over its unsubstituted analog. Its higher melting point of 210-212 °C ensures stability and prevents degradation or unwanted phase changes, leading to cleaner reactions and more reproducible outcomes in demanding process conditions.

Building Block for Sustainable and Scalable Synthesis Programs

For projects where green chemistry principles and manufacturing scalability are procurement drivers, this compound is a justifiable choice. Its proven synthesis via solvent-free, one-pot methods allows for streamlined, environmentally conscious production campaigns that are difficult to achieve with precursors requiring more complex or hazardous synthetic routes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Metal complex cell-model studies
Ligand coordination geometry and bridging capacity
Cytotoxicity endpoint review in cancer cell lines
Antimicrobial screening research
Silver complex formation and polymeric architecture
MIC and strain-panel endpoint review
Heterocyclic library synthesis
Tautomerism-driven divergent reactivity
Product profile and derivative characterization
DNA interaction mechanism studies
Groove/electrostatic binding preference
DNA binding mode interpretation vs intercalators

XLogP3

-0.4

UNII

Y36ASR52NU

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17584-12-2

Wikipedia

3-amino-5,6-dimethyl-1,2,4-triazine

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